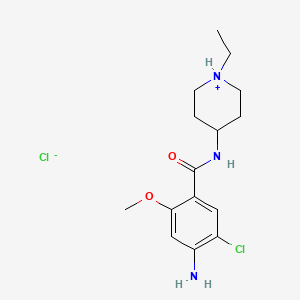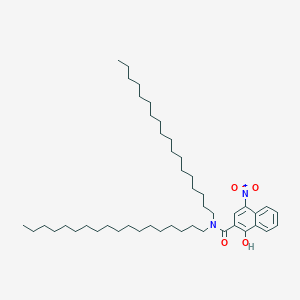
1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide is a complex organic compound with the molecular formula C47H80N2O4 and a molecular weight of 737.1 g/mol. It is characterized by its naphthalene core, substituted with hydroxy, nitro, and dioctadecyl groups, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
The synthesis of 1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the amidation reaction with dioctadecylamine to form the carboxamide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in binding to enzymes or receptors, while the dioctadecyl chains provide hydrophobic interactions that stabilize the compound within biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide can be compared with other naphthalene derivatives such as:
4-amino-1-hydroxy-N,N-dioctadecylnaphthalene-2-carboxamide: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
1-hydroxy-4-nitro-N,N-dioctadecyl-2-naphthalenecarboxamide: Another closely related compound with slight variations in the substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
65208-16-4 |
|---|---|
Formule moléculaire |
C47H80N2O4 |
Poids moléculaire |
737.1 g/mol |
Nom IUPAC |
1-hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C47H80N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-48(40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47(51)44-41-45(49(52)53)42-37-33-34-38-43(42)46(44)50/h33-34,37-38,41,50H,3-32,35-36,39-40H2,1-2H3 |
Clé InChI |
BZOKRYKBBHMPEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


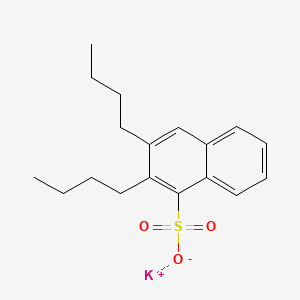
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)


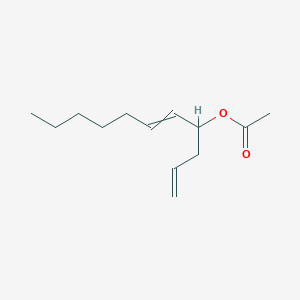
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
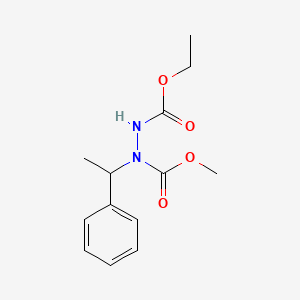


![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)

